Tiospirone-d8 Hydrochloride Tiospirone-d8 Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1794760-48-7
VCID: VC0130879
InChI: InChI=1S/C24H32N4O2S.ClH/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23;/h1-2,7-8H,3-6,9-18H2;1H/i5D2,6D2,11D2,12D2;
SMILES: C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl
Molecular Formula: C24H33ClN4O2S
Molecular Weight: 485.113

Tiospirone-d8 Hydrochloride

CAS No.: 1794760-48-7

Cat. No.: VC0130879

Molecular Formula: C24H33ClN4O2S

Molecular Weight: 485.113

* For research use only. Not for human or veterinary use.

Tiospirone-d8 Hydrochloride - 1794760-48-7

Specification

CAS No. 1794760-48-7
Molecular Formula C24H33ClN4O2S
Molecular Weight 485.113
IUPAC Name 8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride
Standard InChI InChI=1S/C24H32N4O2S.ClH/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23;/h1-2,7-8H,3-6,9-18H2;1H/i5D2,6D2,11D2,12D2;
Standard InChI Key RYAWYTKDKQCORF-XJFQCCFISA-N
SMILES C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl

Introduction

Chemical Properties and Structure

Tiospirone-d8 Hydrochloride possesses distinct chemical properties that contribute to its research utility. The compound is characterized by the following specifications:

PropertyValue
CAS Number1794760-48-7
Molecular FormulaC24H33ClN4O2S
Molecular Weight485.113 g/mol
IUPAC Name8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride

The structural composition of Tiospirone-d8 Hydrochloride features a benzothiazole ring connected to a piperazine group, which is linked to an octadeuteriobutyl chain (where eight hydrogen atoms are replaced with deuterium atoms). This chain connects to an azaspiro[4.5]decane-dione system, with the entire molecule forming a hydrochloride salt.

The strategic positioning of deuterium atoms in the butyl chain (1,1,2,2,3,3,4,4-octadeuterio) is specifically designed to enhance the compound's metabolic stability. This enhancement occurs because carbon-deuterium bonds are stronger than carbon-hydrogen bonds, making them more resistant to metabolic processes and potentially extending the compound's half-life in biological systems.

Mechanism of Action

Tiospirone-d8 Hydrochloride exhibits a complex pharmacological profile, interacting with multiple neurotransmitter receptor systems. This multifaceted mechanism of action contributes to its unique properties as an atypical antipsychotic compound.

Serotonergic Activity

The compound primarily acts as a partial agonist at the 5-HT1A receptor and an inverse agonist at several other serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT7 . Based on data from the parent compound tiospirone, it demonstrates particularly high affinity for the 5-HT2A receptor with a Ki value of 0.06 nM and the 5-HT7 receptor with a Ki value of 0.64 nM . This potent serotonergic activity is believed to contribute significantly to its antipsychotic effects.

Dopaminergic Activity

In addition to its serotonergic effects, Tiospirone-d8 Hydrochloride exhibits antagonistic activity at dopamine receptors, particularly the D2 and D4 subtypes . The parent compound tiospirone has been shown to have a Ki value of 0.5 nM for the D2 receptor and 13.6 nM for the D4 receptor . This dopamine receptor antagonism is a common characteristic of antipsychotic medications, though the balanced activity across multiple receptor systems distinguishes it from traditional antipsychotics.

Additional Receptor Interactions

Beyond serotonin and dopamine systems, Tiospirone-d8 Hydrochloride also demonstrates antagonistic activity at alpha-adrenergic receptors . This diverse receptor profile contributes to its unique pharmacological properties and potentially influences its side effect profile compared to other antipsychotic agents.

The combination of these receptor interactions is believed to be responsible for the antipsychotic effects of Tiospirone-d8 Hydrochloride while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics that primarily target D2 receptors.

Synthesis of Tiospirone-d8 Hydrochloride

The production of Tiospirone-d8 Hydrochloride involves specialized synthetic processes to incorporate deuterium atoms at specific positions in the molecular structure.

Deuteration Process

The synthesis of Tiospirone-d8 Hydrochloride involves replacing hydrogen atoms in the tiospirone structure with deuterium atoms. This process typically employs deuterated reagents and solvents under carefully controlled conditions to ensure selective hydrogen-to-deuterium substitution at the desired positions. The specificity of this substitution is crucial for achieving the desired pharmacokinetic enhancements.

Research Applications

Tiospirone-d8 Hydrochloride serves as a valuable research tool in various scientific investigations, particularly in pharmacological and metabolic studies.

Metabolic Tracking Studies

The deuterated form of tiospirone is particularly useful in metabolic studies due to its enhanced traceability. The incorporation of deuterium atoms allows researchers to track the compound's metabolic fate with greater precision than with the non-deuterated version. This capability is especially valuable for understanding how the compound is processed in biological systems and identifying metabolic pathways.

Pharmacokinetic Investigations

Tiospirone-d8 Hydrochloride's enhanced stability due to deuteration can lead to improved pharmacokinetic properties, making it valuable for studies investigating drug absorption, distribution, metabolism, and excretion parameters. Researchers can use this compound to explore how deuteration affects these properties compared to the non-deuterated parent compound.

Receptor Binding Research

The compound is frequently employed in receptor binding studies to investigate its interactions with serotonin, dopamine, and other neurotransmitter receptors. These studies help elucidate the compound's mechanism of action and provide insights into the relationship between receptor binding and pharmacological effects.

Drug Development Applications

As a research tool, Tiospirone-d8 Hydrochloride can provide valuable insights for the development of new antipsychotic medications with improved efficacy and reduced side effects. By studying its properties and behavior, researchers can design novel compounds with optimized characteristics for potential therapeutic use.

Pharmacological Profile

The pharmacological profile of Tiospirone-d8 Hydrochloride is characterized by its receptor binding affinities and functional activities across multiple neurotransmitter systems.

Receptor Binding Affinities

Based on data from the parent compound tiospirone, the following receptor binding affinities have been reported:

ReceptorKi (nM)
5-HT2A0.06
5-HT2C9.73
5-HT6950
5-HT70.64
M1630
M2180
M31290
M4480
M53900
D20.5
D413.6

This binding profile demonstrates particularly high affinity for 5-HT2A, 5-HT7, and D2 receptors , which likely contributes to the compound's antipsychotic effects while distinguishing it from traditional antipsychotics that primarily target D2 receptors.

Pharmacokinetic Properties

The parent compound tiospirone is metabolized hepatically and has an elimination half-life of approximately 1.4 hours, with excretion primarily through the urine . The deuteration in Tiospirone-d8 Hydrochloride is designed to potentially extend this half-life and alter other pharmacokinetic parameters due to the kinetic isotope effect, where carbon-deuterium bonds are broken more slowly than carbon-hydrogen bonds.

This modification of pharmacokinetic properties through deuteration represents an important strategy in drug development, potentially allowing for reduced dosing frequency, more consistent drug levels, and improved patient compliance.

Comparison with Related Compounds

Understanding Tiospirone-d8 Hydrochloride in the context of related compounds provides valuable insights into its unique properties and potential advantages.

Comparison with Non-deuterated Tiospirone

Tiospirone-d8 Hydrochloride differs from tiospirone primarily in the incorporation of deuterium atoms in the butyl chain, which enhances its stability and can improve pharmacokinetic properties. While the receptor binding profile and mechanism of action are expected to be similar to the parent compound, the deuterated version offers advantages for research applications, particularly in metabolic studies where tracking the compound's fate is important.

Comparison with Other Azapirones

Tiospirone-d8 Hydrochloride belongs to the azapirone class, which includes other compounds such as buspirone, gepirone, ipsapirone, and perospirone . Notably, perospirone, another azapirone derivative with antipsychotic properties, was synthesized and evaluated several years after tiospirone and was found to be both more potent and more selective in comparison . Perospirone was eventually commercialized instead of tiospirone, highlighting the ongoing development within this class of compounds.

Comparison with Traditional Antipsychotics

Unlike traditional antipsychotics, which primarily act as D2 receptor antagonists, Tiospirone-d8 Hydrochloride has a more complex receptor binding profile with significant activity at multiple serotonin receptors in addition to dopamine receptors . This broader receptor interaction profile is thought to contribute to its improved side effect profile, particularly regarding extrapyramidal symptoms, which are common with typical antipsychotics.

Current Research Status and Future Directions

Tiospirone-d8 Hydrochloride continues to be an important research compound in psychopharmacology, with ongoing investigations into various aspects of its properties and potential applications.

Current Research Focus

Current research with Tiospirone-d8 Hydrochloride focuses primarily on understanding the effects of deuteration on pharmacokinetic properties. Investigators are exploring how the strategic placement of deuterium atoms affects the compound's absorption, distribution, metabolism, and excretion profiles compared to the non-deuterated parent compound.

Additionally, research continues to examine the compound's interactions with various neurotransmitter receptors and how these interactions contribute to its pharmacological effects. This work helps to elucidate the complex relationship between receptor binding and functional outcomes in psychopharmacology.

Future Research Directions

Future research with Tiospirone-d8 Hydrochloride may extend to more detailed metabolic studies, particularly focusing on identifying specific metabolic pathways affected by deuteration. Additionally, the compound may serve as a template for the development of novel deuterated antipsychotics with improved pharmacokinetic profiles.

The principles learned from studying Tiospirone-d8 Hydrochloride could potentially be applied to other psychoactive compounds, contributing to the broader field of deuterated pharmaceuticals, which aims to optimize drug properties through selective deuteration.

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